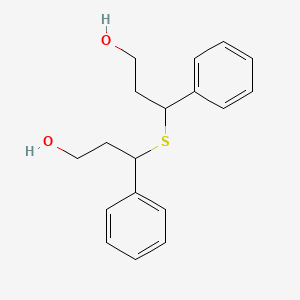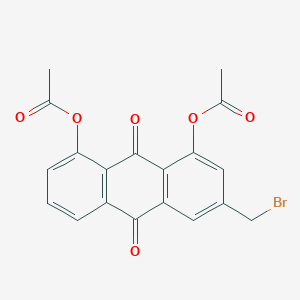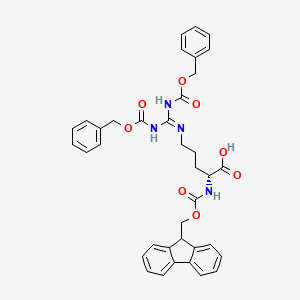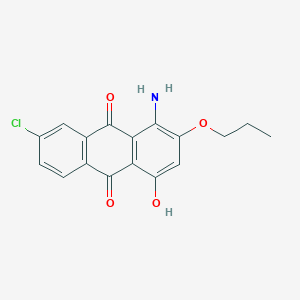
3,3'-Thiobis(3-phenylpropan-1-ol)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3’-Thiobis(3-phenylpropan-1-ol): is an organic compound with the molecular formula C18H22O2S . It is characterized by the presence of a sulfur atom linking two 3-phenylpropan-1-ol groups. This compound is often used in various chemical and industrial applications due to its unique structural properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Thiobis(3-phenylpropan-1-ol) typically involves the reaction of 3-phenylpropan-1-ol with a sulfur-containing reagent. One common method is the reaction of 3-phenylpropan-1-ol with sulfur dichloride (SCl2) under controlled conditions. The reaction proceeds as follows:
Reactants: 3-phenylpropan-1-ol and sulfur dichloride.
Conditions: The reaction is carried out in an inert atmosphere, typically under nitrogen or argon, to prevent oxidation.
Procedure: The 3-phenylpropan-1-ol is added to a solution of sulfur dichloride in an appropriate solvent, such as dichloromethane. The mixture is stirred at a controlled temperature, usually around 0-5°C, to ensure the reaction proceeds smoothly.
Product Isolation: After the reaction is complete, the product is isolated by standard purification techniques, such as column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the production of 3,3’-Thiobis(3-phenylpropan-1-ol) may involve more scalable and cost-effective methods. These methods often utilize continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize waste and maximize efficiency.
化学反应分析
Types of Reactions
3,3’-Thiobis(3-phenylpropan-1-ol): undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into thiols or other sulfur-containing derivatives.
Substitution: The hydroxyl groups in the compound can undergo substitution reactions with various reagents to form esters, ethers, or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, esters, and ethers, depending on the specific reaction conditions and reagents used.
科学研究应用
3,3’-Thiobis(3-phenylpropan-1-ol): has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals, polymers, and other industrial products.
作用机制
The mechanism of action of 3,3’-Thiobis(3-phenylpropan-1-ol) involves its interaction with various molecular targets and pathways. The compound’s sulfur atom can form bonds with other molecules, influencing their reactivity and stability. Additionally, the hydroxyl groups can participate in hydrogen bonding and other interactions, affecting the compound’s overall behavior in chemical and biological systems.
相似化合物的比较
3,3’-Thiobis(3-phenylpropan-1-ol): can be compared with other similar compounds, such as:
3-Phenylpropan-1-ol: Lacks the sulfur linkage, resulting in different chemical and physical properties.
3,3’-Thiobis(propan-1-ol): Similar structure but without the phenyl groups, leading to different reactivity and applications.
Cinnamyl alcohol (3-phenylprop-2-en-1-ol): Contains a double bond in the alkyl chain, which can influence its electronic interactions and reactivity.
The uniqueness of 3,3’-Thiobis(3-phenylpropan-1-ol) lies in its specific combination of a sulfur linkage and phenyl groups, which confer distinct properties and applications compared to its analogs.
属性
分子式 |
C18H22O2S |
|---|---|
分子量 |
302.4 g/mol |
IUPAC 名称 |
3-(3-hydroxy-1-phenylpropyl)sulfanyl-3-phenylpropan-1-ol |
InChI |
InChI=1S/C18H22O2S/c19-13-11-17(15-7-3-1-4-8-15)21-18(12-14-20)16-9-5-2-6-10-16/h1-10,17-20H,11-14H2 |
InChI 键 |
GTRVIDXAAGHREI-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(CCO)SC(CCO)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Thieno[2,3-c]pyridine-6(5H)-carboxylicacid,2-[(2-aminoacetyl)amino]-3-(2-chlorobenzoyl)-4,7-dihydro-,ethylester](/img/structure/B13139013.png)
![1-Chloro-1H-cyclobuta[de]naphthalene](/img/structure/B13139019.png)
![2',6'-Dimethyl-1',4'-dihydro-[2,4'-bipyridine]-3',5'-dicarbonitrile](/img/structure/B13139020.png)
![6-[2-(4-Chlorophenyl)ethyl]-1,3,5-triazine-2,4-diamine](/img/structure/B13139026.png)


![5-(Bromomethyl)-[3,4'-bipyridin]-6-amine](/img/structure/B13139053.png)
![2-[(4,6-Difluoro-1,3,5-triazin-2-yl)amino]benzene-1-sulfonic acid](/img/structure/B13139060.png)
![N-Hydroxypyrazolo[1,5-a]pyridine-4-carboximidamide](/img/structure/B13139064.png)
![Tert-butyl (2-aminobicyclo[2.2.1]heptan-7-YL)carbamate](/img/structure/B13139066.png)
![8-Benzyl-2-methyl-4-phenyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B13139067.png)
